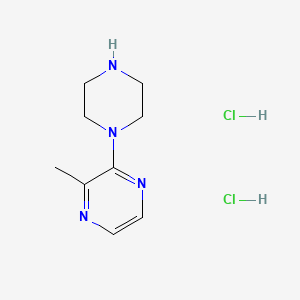
(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid: is a boronic acid derivative with a unique structure that includes a boronic acid functional group attached to a 1,1-dimethyl-1,3-dihydroisobenzofuran moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid typically involves the reaction of 1,1-dimethyl-1,3-dihydroisobenzofuran with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the boronic acid with an aryl or vinyl halide . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications .
化学反应分析
Types of Reactions: (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions may produce boronic esters .
科学研究应用
Chemistry: (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to develop boron-containing drugs, which may have unique properties such as enhanced cell permeability or specific targeting of biological molecules .
Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and electronic components .
作用机制
The mechanism of action of (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, making it a versatile reagent in chemical synthesis . In biological systems, it may target specific enzymes or receptors, leading to potential therapeutic effects .
相似化合物的比较
(1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-yl)boronic acid: Similar structure but with a different substitution pattern on the benzofuran ring.
Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate: Another boronic acid derivative with a different functional group arrangement.
属性
分子式 |
C10H13BO3 |
|---|---|
分子量 |
192.02 g/mol |
IUPAC 名称 |
(1,1-dimethyl-3H-2-benzofuran-5-yl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-10(2)9-4-3-8(11(12)13)5-7(9)6-14-10/h3-5,12-13H,6H2,1-2H3 |
InChI 键 |
LUIRSXWVBZLKTJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)C(OC2)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


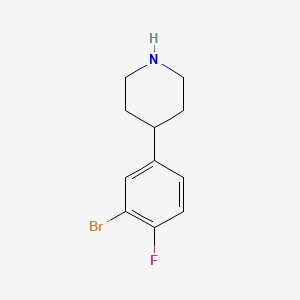
![6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide](/img/structure/B13546545.png)
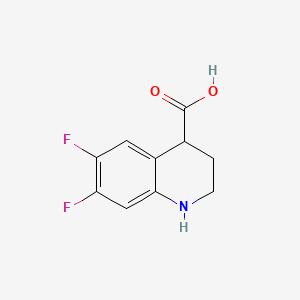
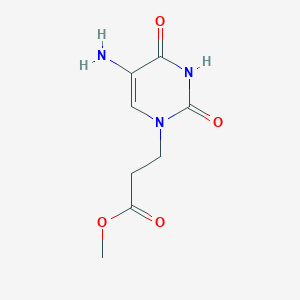

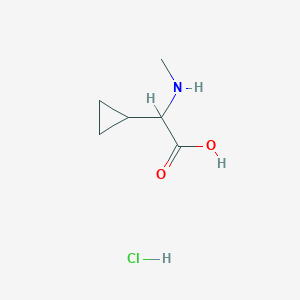
![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13546572.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate](/img/structure/B13546577.png)
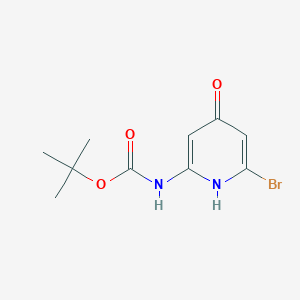
![N-[2-(3-ethylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13546587.png)
![N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B13546594.png)

![2-Amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13546601.png)
